
ethyl 2-ethenylcyclopropane-1-carboxylate
Vue d'ensemble
Description
ethyl 2-ethenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is esterified with ethanol, and the cyclopropane ring is substituted with an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester typically involves the esterification of cyclopropanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of cyclopropanecarboxylic acid and ethanol to a reactor containing the acid catalyst, followed by separation and purification of the ester product.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-ethenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethenyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic addition reactions can be carried out using reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid, 2-ethenyl-.
Reduction: Formation of cyclopropanemethanol, 2-ethenyl-.
Substitution: Formation of halogenated derivatives of the original ester.
Applications De Recherche Scientifique
ethyl 2-ethenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester: Similar structure but with a methyl group instead of an ethenyl group.
Cyclopentanecarboxylic acid, ethyl ester: Contains a cyclopentane ring instead of a cyclopropane ring.
Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester: Contains a methoxy and phenyl group instead of an ethenyl group.
Uniqueness
ethyl 2-ethenylcyclopropane-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The strained cyclopropane ring also contributes to its unique chemical properties and reactivity.
Propriétés
Numéro CAS |
3278-21-5 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
ethyl 2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-3-6-5-7(6)8(9)10-4-2/h3,6-7H,1,4-5H2,2H3 |
Clé InChI |
RKAUCEKHTPZRLC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC1C=C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8737878.png)

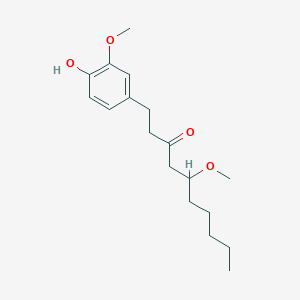
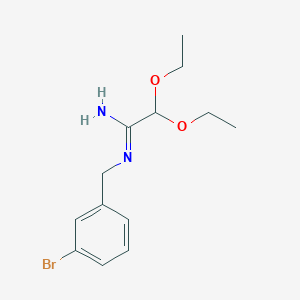

![4-[2-(Aminooxy)ethyl]morpholine dihydrochloride](/img/structure/B8737903.png)
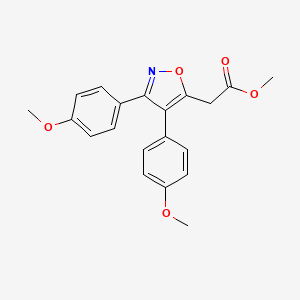



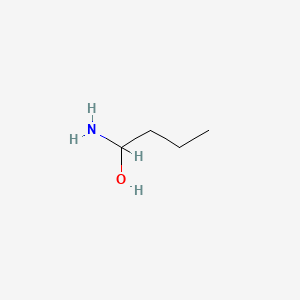
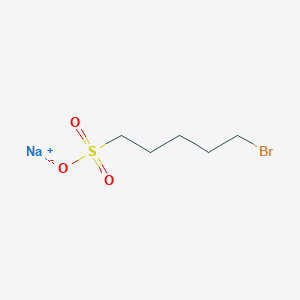
![5-Fluoro-4-(piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8737953.png)

